Cas no 820977-17-1 (Quinoline, 2-chloro-3-[(1E)-2-(5-methyl-2-nitrophenyl)ethenyl]-)
![Quinoline, 2-chloro-3-[(1E)-2-(5-methyl-2-nitrophenyl)ethenyl]- structure](https://www.kuujia.com/scimg/cas/820977-17-1x500.png)
820977-17-1 structure
Product name:Quinoline, 2-chloro-3-[(1E)-2-(5-methyl-2-nitrophenyl)ethenyl]-
Quinoline, 2-chloro-3-[(1E)-2-(5-methyl-2-nitrophenyl)ethenyl]- Chemical and Physical Properties
Names and Identifiers
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- Quinoline, 2-chloro-3-[(1E)-2-(5-methyl-2-nitrophenyl)ethenyl]-
- 2-chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline
- 820977-17-1
- DTXSID40839351
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- Inchi: InChI=1S/C18H13ClN2O2/c1-12-6-9-17(21(22)23)14(10-12)7-8-15-11-13-4-2-3-5-16(13)20-18(15)19/h2-11H,1H3
- InChI Key: LSCLPYMYVXOKJD-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C=C1)[N+](=O)[O-])C=CC2=CC3=CC=CC=C3N=C2Cl
Computed Properties
- Exact Mass: 324.0665554g/mol
- Monoisotopic Mass: 324.0665554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 451
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 58.7Ų
- XLogP3: 5.6
Quinoline, 2-chloro-3-[(1E)-2-(5-methyl-2-nitrophenyl)ethenyl]- Related Literature
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1. Book reviews
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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